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molecular formula C10H11Cl2NO3 B8799388 N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

Cat. No. B8799388
M. Wt: 264.10 g/mol
InChI Key: GAWCNXFUPQOIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759517B2

Procedure details

To a solution of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (34.5 g, 264 mmol) in ethanol (1.3 L), 2M KOH (0.72 L) is added. Then, the reaction mixture is heated to reflux, stirred for 44 h at reflux, then allowed to cool to RT. The resulting suspension is cooled to 0° C. stirred for 1 h, and filtered. The residue is washed with a small portion of cold EtOH/H2O (1:1) and with cold H2O till neutrality, and dried to provide the title compound as a white solid: ESI-MS: 222.0/224.0 [MH]+, TLC: Rf=0.52 (Hex/EtOAc, 1:1).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
0.72 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH:13]C(=O)C>C(O)C.[OH-].[K+]>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)NC(C)=O
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)O
Name
Quantity
0.72 L
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 44 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with a small portion of cold EtOH/H2O (1:1) and with cold H2O till neutrality, and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
ClC1=C(N)C(=C(C=C1OC)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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